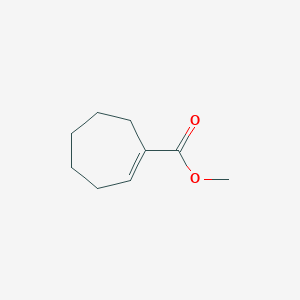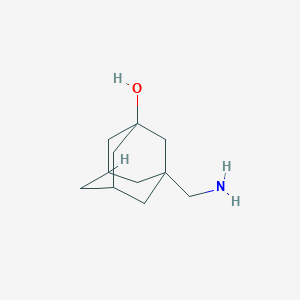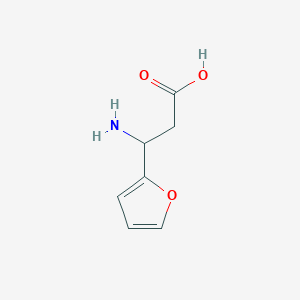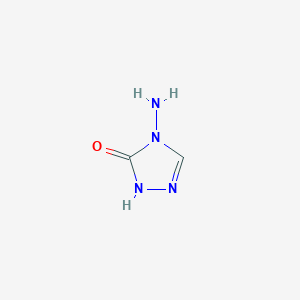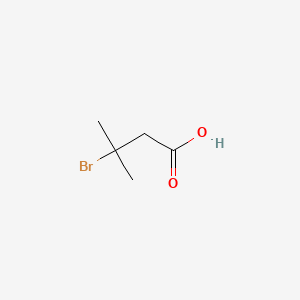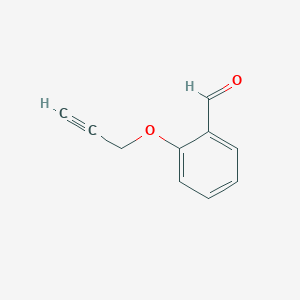![molecular formula C15H14O2 B1269865 4-[(3-甲基苄基)氧基]苯甲醛 CAS No. 428470-82-0](/img/structure/B1269865.png)
4-[(3-甲基苄基)氧基]苯甲醛
描述
Synthesis Analysis
The synthesis of 4-[(3-Methylbenzyl)oxy]benzaldehyde involves several strategies including regioselective protection of hydroxyl groups, palladium-catalyzed oxidative carbonylation, and Knoevenagel condensation reactions. For instance, regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using different protecting groups in yields ranging between 67-75% (Plourde & Spaetzel, 2002). Additionally, palladium-catalyzed oxidative carbonylation has been employed for the direct synthesis of related carbonyl compounds (Bacchi et al., 2004).
Molecular Structure Analysis
The molecular structure and electronic properties of compounds similar to 4-[(3-Methylbenzyl)oxy]benzaldehyde have been extensively studied using various spectroscopic methods and computational analysis. For example, spectroscopic studies, including NMR and X-ray diffraction, have been used to characterize the structure of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, revealing the Z conformation about the C=C double bond (Kariyappa et al., 2016).
Chemical Reactions and Properties
4-[(3-Methylbenzyl)oxy]benzaldehyde participates in various chemical reactions, including oxygenation reactions to form benzaldehyde derivatives. A polyoxometalate-mediated electron transfer-oxygen transfer reaction in aqueous sulfuric acid has been developed for the synthesis of benzaldehyde derivatives from methylarenes, showcasing high yields and no overoxidation to benzoic acids (Sarma et al., 2015).
科学研究应用
Regioselective Protection in Organic Synthesis
Plourde and Spaetzel (2002) studied the regioselective protection of hydroxyl groups in compounds similar to 4-[(3-Methylbenzyl)oxy]benzaldehyde, highlighting its potential use in organic synthesis. They demonstrated the protection of 4-hydroxyl groups with various protecting agents, essential in selective chemical reactions (Plourde & Spaetzel, 2002).
Catalysis in Organic Reactions
Research by Szakonyi et al. (2011) illustrates the use of similar compounds in catalysis. They explored the synthesis of chiral aminodiols, which were then applied as catalysts in the enantioselective addition of diethylzinc to aldehydes, demonstrating the role of these compounds in stereoselective synthesis (Szakonyi, Csillag, & Fülöp, 2011).
Hydrogenation and Hydrogenolysis Studies
The work of Keane (2010) on the hydrogenation and hydrogenolysis of compounds like 4-[(3-Methylbenzyl)oxy]benzaldehyde offers insight into their potential applications in these processes. The study focused on the interaction of carbonyl groups with catalysts, revealing the reaction pathways and product selectivity in these transformations (Keane, 2010).
Antioxidant and Antitumorigenic Potential
Morse et al. (1995) investigated the effects of structurally related compounds on the metabolism of carcinogenic substances. They found that benzaldehyde and its derivatives inhibited certain metabolic pathways, suggesting potential antioxidant and antitumorigenic applications (Morse, Kresty, & Toburen, 1995).
Photocatalytic Oxidation
Research by Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds similar to 4-[(3-Methylbenzyl)oxy]benzaldehyde, under visible light. This study sheds light on potential applications in photocatalysis, particularly in environmental and green chemistry applications (Higashimoto et al., 2009).
Applications in Synthesis of Aviation Fuels
Xu et al. (2018) developed a process for synthesizing high-density jet fuel from methyl benzaldehydes, related to 4-[(3-Methylbenzyl)oxy]benzaldehyde. This innovative approach highlights the potential of these compounds in creating sustainable aviation fuels (Xu et al., 2018).
安全和危害
属性
IUPAC Name |
4-[(3-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-3-2-4-14(9-12)11-17-15-7-5-13(10-16)6-8-15/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVWTYFOPRLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358255 | |
| Record name | 4-[(3-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylbenzyl)oxy]benzaldehyde | |
CAS RN |
428470-82-0 | |
| Record name | 4-[(3-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)

